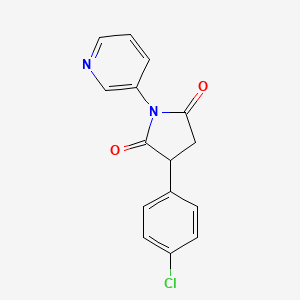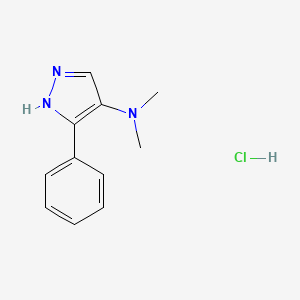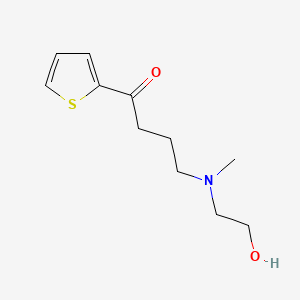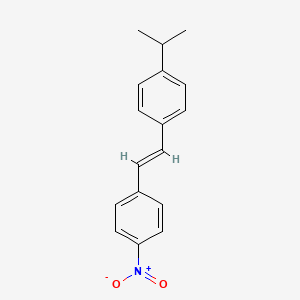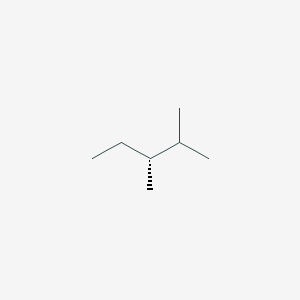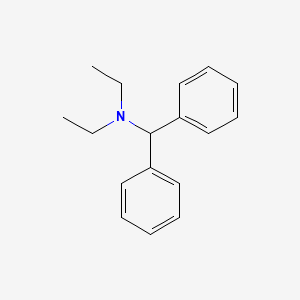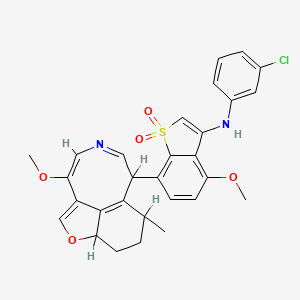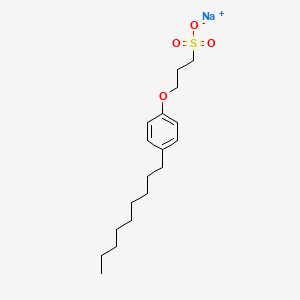![molecular formula C26H33N3O7 B15186435 (E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol CAS No. 157596-04-8](/img/structure/B15186435.png)
(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including a carboxylic acid, an amino group, and a piperazine ring, which contribute to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol involves several steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the (E)-but-2-enedioic acid: This can be achieved through the oxidation of but-2-ene using an oxidizing agent such as potassium permanganate.
Synthesis of the 1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino group: This step may involve the condensation of cyclopenta[a]naphthalene with an appropriate amine under acidic conditions.
Coupling of the piperazine ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine in the presence of a base.
Final assembly: The final compound is assembled by linking the intermediate products through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, bases, acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the piperazine ring suggests that it could interact with biological receptors, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests that it might have activity against certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, which can modulate its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-2-enedioic acid derivatives: Compounds with similar structures but different substituents on the but-2-enedioic acid backbone.
Cyclopenta[a]naphthalene derivatives: Compounds with variations in the cyclopenta[a]naphthalene moiety.
Piperazine derivatives: Compounds with different functional groups attached to the piperazine ring.
Uniqueness
(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol is unique due to its combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
157596-04-8 |
|---|---|
Molekularformel |
C26H33N3O7 |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[(Z)-1,2-dihydrocyclopenta[a]naphthalen-3-ylideneamino]oxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C22H29N3O3.C4H4O4/c26-14-13-24-9-11-25(12-10-24)15-18(27)16-28-23-22-8-7-20-19-4-2-1-3-17(19)5-6-21(20)22;5-3(6)1-2-4(7)8/h1-6,18,26-27H,7-16H2;1-2H,(H,5,6)(H,7,8)/b23-22-;2-1+ |
InChI-Schlüssel |
RIBHKWONJKTAMJ-BBLPQEPQSA-N |
Isomerische SMILES |
C1C/C(=N/OCC(CN2CCN(CC2)CCO)O)/C3=C1C4=CC=CC=C4C=C3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CC(=NOCC(CN2CCN(CC2)CCO)O)C3=C1C4=CC=CC=C4C=C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
